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UHPLC-MS/MS Method for Lorlatinib
Quantification in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lorlatinib acetate

CAS No.: 1924207-18-0

Cat. No.: S539185

For researchers needing to quantify lorlatinib, often alongside other Anaplastic Lymphoma Kinase (ALK)

inhibitors, in biological matrices, the following validated method provides a robust framework [1].

Summary of the Validated Method: This protocol is designed for the simultaneous determination of
crizotinib, alectinib, and lorlatinib in human plasma, making it highly suitable for Therapeutic Drug

Monitoring (TDM) and pharmacokinetic studies in non-small cell lung cancer (NSCLC) patients.

Table 1: Key Chromatographic and Mass Spectrometric Conditions

Parameter Specification

Analytical Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry
Technique (UHPLC-MS/MS) [1]

Analytes Crizotinib, Alectinib, Lorlatinib [1]

Internal Standard Isotope-labeled analogs for each analyte [1]

Linearity Range 20 - 1000 ng/mL for all three analytes [1]

Sample Protein Precipitation [2]

Preparation
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Parameter Specification

Matrix Effects Negligible in both normal and hyperlipidemic plasma [1]

Sample Stability Stable in plasma at ambient conditions (25°C) for 24h; in autosampler (15°C) for
24h [1]

Table 2: Method Validation Parameters

Validation Parameter Performance

Selectivity No significant interference observed for analytes or internal standards [1]
Accuracy & Precision Conforms to accepted bioanalytical method validation guidelines [1] [2]

Carryover Evaluated and confirmed to be acceptable [1]

Detailed Experimental Protocol

Protocol 1: Sample Preparation and UHPLC-MS/MS Analysis

This procedure outlines the steps for processing human plasma samples and running the analysis based on

the described method [1] [2].

o Sample Preparation (Protein Precipitation)

o Pipette 135 pL of plasma (calibrators, quality controls, or study samples) into a 1.5 mL
microcentrifuge tube.

o Add 15 pL of the appropriate working standard solution or 50% methanol-water for blanks.

o Add 10 pL of the internal standard working solution.

o Add 300 pL of methanol to precipitate plasma proteins.

o Vortex the mixture vigorously for 3 minutes.

o Centrifuge at 4°C, 14,000 rpm for 10 minutes.

o Transfer the clear supernatant to an autosampler vial for injection [2].
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¢ Chromatographic Separation

Column: C18-based analytical column (e.g., Eclipse Plus C18, 2.1 x 50 mm, 1.8 ym) [3].
Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: Acetonitrile [3] or Methanol [2].
Gradient Elution: Use a gradient program to separate the analytes. An example from a similar
method:

= 0-0.1 min: 25% B

= 0.1 -0.5min: 25% — 95% B

= 0.5-2.9min: 95% B

= 2.9-2.95min: 95% — 25% B

= 2.95-4.0 min: 25% B [2].
Flow Rate: 0.4 mL/min [2].
Column Temperature: 30-40°C [3] [2].
Injection Volume: 5 pL [2].

e Mass Spectrometric Detection

[e]

o

o

[¢]

lon Source: Electrospray lonization (ESI).

lon Mode: Positive mode.

Data Acquisition: Multiple Reaction Monitoring (MRM).

Monitor specific precursor-to-product ion transitions for each analyte and its internal standard.

Protocol 2: Investigating Lorlatinib Metabolism using Liver
Microsomes

This protocol describes an in vitro approach to study the metabolic stability and enzyme kinetics of lorlatinib

¢ Incubation Setup

Prepare human or rat liver microsomes (HLM/RLM) in a suitable buffer (e.g., phosphate buffer,
pH 7.4).

Add lorlatinib at varying concentrations to generate kinetic data.

Initiate the reaction by adding the cofactor Nicotinamide Adenine Dinucleotide Phosphate
(NADPH).

Incubate the mixture at 37°C in a water bath for a predetermined time.

¢ Reaction Termination and Analysis
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o Terminate the reaction by adding a volume of ice-cold acetonitrile or methanol equal to the

incubation volume.
o Vortex and centrifuge to precipitate proteins.
o Analyze the supernatant using the UHPLC-MS/MS method described in Protocol 1 to quantify

the remaining parent drug (lorlatinib) and/or its metabolites.

Workflow and Metabolic Pathway Diagrams

The following diagrams, created using Graphviz DOT language, illustrate the analytical workflow and the

key metabolic pathway of lorlatinib.
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Diagram 1: UHPLC-MS/MS Workflow for Lorlatinib Analysis. This chart outlines the key steps from sample

preparation to data acquisition.
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Diagram 2: Key Metabolic Pathway and Drug-Drug Interactions of Lorlatinib. This chart illustrates that
lorlatinib is primarily metabolized by the CYP3A4 enzyme, a process that can be dffected by other drugs,

leading to significant interactions.

Key Application Notes for Researchers

¢ Method Selectivity: The use of MRM on a triple quadrupole mass spectrometer provides high
specificity. Confirmation that no significant interfering responses were observed at the retention times
of the analytes ensures reliable quantification in complex plasma samples [1].

¢ Managing Drug-Drug Interactions (DDIs): A primary application of this quantification method is
TDM. Lorlatinib undergoes extensive CYP3A4-mediated metabolism. Be aware that co-
administration with strong CYP3A4 inhibitors (e.g., itraconazole) or inducers (e.qg., rifampicin) can
significantly increase or decrease lorlatinib plasma exposure, respectively [3]. TDM is crucial in these
scenarios.

e Stability for Routine Analysis: The demonstrated stability of samples at room temperature for 24
hours and in the autosampler for 24 hours provides flexibility for handling large batches in a clinical or
research setting [1].

¢ Brain Penetration Studies: While this method is validated for plasma, UHPLC-MS/MS techniques
have also been successfully applied to quantify lorlatinib in human cerebrospinal fluid (CSF), which is
critical for evaluating its efficacy against brain metastases [4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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